Denibulin (hydrochloride)

Description

Classification and Significance within Vascular Disrupting Agent (VDA) Research

Vascular Disrupting Agents (VDAs) are a class of therapeutic agents designed to target and destroy the established blood vessels of solid tumors, leading to a rapid shutdown of blood flow and subsequent tumor cell death due to oxygen and nutrient deprivation. nih.gov VDAs are broadly categorized into two main groups: small-molecule VDAs and ligand-directed VDAs. openaccessjournals.com

Small-molecule VDAs are further subdivided into two principal classes based on their mechanism of action:

Tubulin-binding agents: These compounds interfere with the cytoskeleton of endothelial cells. openaccessjournals.com

Flavonoids: This class of agents primarily functions by inducing local cytokine production. openaccessjournals.com

Denibulin is classified as a small-molecule VDA that functions as a tubulin-binding agent. annualreports.com Its significance lies in its specific interaction with tubulin, the protein subunit of microtubules. Denibulin binds to the colchicine-binding site on tubulin, leading to the inhibition of microtubule assembly. nih.gov This disruption of the microtubule network in the tumor's vascular endothelial cells is the primary mechanism behind its vascular-disrupting effects. plos.org The targeting of established tumor vasculature by agents like Denibulin represents a distinct and complementary approach to anti-angiogenic therapies, which primarily aim to prevent the formation of new blood vessels. ascopubs.org

Historical Trajectory and Preclinical Development Landscape of Denibulin (hydrochloride)

The development of Denibulin originated with Angiogene Pharmaceuticals Ltd. in the United Kingdom. In 2002, MediciNova, Inc., a US-based biopharmaceutical company, licensed Denibulin (then known as MN-029) from Angiogene Pharmaceuticals to accelerate its global development. medicinova.com

The preclinical development of Denibulin has been a collaborative effort between Angiogene Pharmaceuticals and MediciNova. These preclinical investigations have been extensive, utilizing various rodent models to assess the compound's mechanism of action and anti-tumor activity. 1stoncology.commedicinova.com

Preclinical Research Findings

Preclinical studies have demonstrated that Denibulin induces rapid and selective damage to the vasculature of solid tumors. The proposed mechanism involves the disruption of the cytoskeleton of tumor endothelial cells, leading to a cascade of events culminating in vascular shutdown and tumor necrosis. 1stoncology.com

A key preclinical study investigated the efficacy of Denibulin in a rodent KHT sarcoma model. The findings from this study are summarized in the table below.

| Preclinical Model | Key Findings | Reference |

| KHT Sarcoma (Rodent Model) | A significant reduction in the number of functional tumor blood vessels was observed following treatment. | nih.gov |

| Histological analysis revealed extensive tumor necrosis (approximately 90%) within 24 hours of administration. | nih.gov | |

| The treatment resulted in dose-dependent killing of tumor cells. | nih.gov | |

| When used in combination, Denibulin significantly enhanced the anti-tumor effects of both radiation and cisplatin (B142131) chemotherapy. | nih.gov |

Further preclinical pharmacology studies have been conducted in a range of rodent tumor models, corroborating the vascular-disrupting effects of Denibulin.

| Tumor Model | Investigating Company | Observed Effects | Reference |

| Breast Adenocarcinoma | Angiogene Pharmaceuticals & MediciNova | Damage to poorly formed tumor blood vessels, leading to leakage, clotting, and vascular shutdown. | 1stoncology.commedicinova.com |

| Colon Carcinoma | Angiogene Pharmaceuticals & MediciNova | Damage to poorly formed tumor blood vessels, leading to leakage, clotting, and vascular shutdown. | 1stoncology.commedicinova.com |

| Lung Carcinoma | Angiogene Pharmaceuticals & MediciNova | Damage to poorly formed tumor blood vessels, leading to leakage, clotting, and vascular shutdown. | 1stoncology.commedicinova.com |

| KHT Sarcoma | Angiogene Pharmaceuticals & MediciNova | Damage to poorly formed tumor blood vessels, leading to leakage, clotting, and vascular shutdown. | medicinova.com |

These preclinical findings established the foundation for further investigation of Denibulin as a potential therapeutic agent for solid tumors.

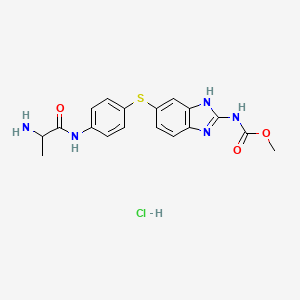

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

methyl N-[6-[4-(2-aminopropanoylamino)phenyl]sulfanyl-1H-benzimidazol-2-yl]carbamate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O3S.ClH/c1-10(19)16(24)20-11-3-5-12(6-4-11)27-13-7-8-14-15(9-13)22-17(21-14)23-18(25)26-2;/h3-10H,19H2,1-2H3,(H,20,24)(H2,21,22,23,25);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUMSCXLBFWHCRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC=C(C=C1)SC2=CC3=C(C=C2)N=C(N3)NC(=O)OC)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClN5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of the Molecular and Cellular Mechanisms of Denibulin Hydrochloride Action

Molecular Target Identification and Characterization

The primary molecular target of Denibulin has been identified as tubulin, a key protein component of microtubules. nih.govncats.ionih.gov Microtubules are dynamic polymers essential for various cellular processes, including cell division, intracellular transport, and the maintenance of cell shape.

Direct Binding to Tubulin and Reversible Inhibition of Microtubule Assembly

Denibulin directly binds to tubulin, leading to the inhibition of microtubule assembly. nih.govcancer.govncats.ionih.gov This interaction is reversible. nih.govcancer.govncats.io By preventing the polymerization of tubulin dimers into microtubules, Denibulin disrupts the formation of the mitotic spindle, a structure crucial for chromosome segregation during cell division. This disruption ultimately leads to cell cycle arrest and apoptosis (programmed cell death). nih.govcancer.govncats.io

Investigation of Specific Tubulin Binding Sites: Focus on the Colchicine-Binding Domain

Detailed studies have revealed that Denibulin selectively binds to the colchicine-binding site on the β-tubulin subunit. nih.govcancer.govncats.ionih.gov The colchicine-binding site is a well-characterized pocket on tubulin that, when occupied, prevents the conformational changes necessary for microtubule polymerization. mdpi.comresearchgate.net By targeting this specific domain, Denibulin effectively destabilizes microtubules, leading to their disassembly. nih.govresearchgate.net The binding of Denibulin to this site is a key determinant of its anti-mitotic and vascular-disrupting activities. nih.govncats.ionih.gov

Cellular Mechanisms of Action in Endothelial Cells

A critical aspect of Denibulin's mechanism is its pronounced effect on endothelial cells, particularly those that form the blood vessels within tumors. nih.govnih.govmedkoo.com

Disruption of the Cytoskeleton in Tumor Vascular Endothelial Cells

Denibulin's inhibition of microtubule assembly leads to a significant disruption of the cytoskeleton in tumor vascular endothelial cells. nih.govcancer.govnih.govmedchemexpress.commedkoo.com The cytoskeleton provides structural support to cells and is vital for maintaining their shape and integrity. In endothelial cells, the microtubule network plays a crucial role in cell adhesion and the formation of stable blood vessels. The disruption of this network causes the endothelial cells to change shape, often becoming more rounded. mdpi.com

Consequences for Tumor Vasculature Integrity and Hemodynamic Parameters

The cytoskeletal changes induced by Denibulin have profound consequences for the integrity of the tumor vasculature. The altered shape of the endothelial cells can lead to the formation of gaps between them, increasing the permeability of the tumor blood vessels. mdpi.com This disruption of the vessel lining can ultimately result in vascular leakage and a shutdown of blood flow within the tumor. nih.govmedkoo.comdrugbank.com Preclinical studies have demonstrated that Denibulin can cause a rapid reduction in tumor blood flow, leading to central necrosis (death of tissue) within solid tumors. nih.govmedkoo.comdrugbank.com This selective disruption of newly-formed tumor blood vessels is a hallmark of its action as a vascular-disrupting agent. nih.govdrugbank.com

Downstream Cellular Responses

The initial interaction of Denibulin with tubulin triggers a cascade of downstream cellular events. The disruption of microtubule function and the resulting cellular stress can activate several signaling pathways. While the primary mechanism is the direct inhibition of tubulin polymerization, some evidence suggests the modulation of various signaling pathways may occur as a downstream consequence. For instance, the disruption of the cytoskeleton can impact signaling cascades that are dependent on cytoskeletal integrity. drugbank.com It has been noted that Denibulin may mediate the activation of the MAPK1/ERK2, MAPK3/ERK1, and AKT1 signaling pathways. drugbank.com Furthermore, it may promote the phosphorylation of SRC, YES1, and PTK2/FAK1. drugbank.com

Induction of Tumor Cell Necrosis in Preclinical Models

The disruption of tumor vasculature by Denibulin leads to a significant reduction in blood supply to the tumor core, a condition that directly results in extensive tumor cell necrosis. nih.govdrugbank.comresearchgate.net Preclinical studies have consistently demonstrated that this vascular shutdown is a primary cause of secondary tumor cell death. medkoo.combiocat.com

In various rodent models, the administration of Denibulin has been shown to cause central necrosis in solid tumors. drugbank.commedicinova.com This effect has been observed across a range of cancer types, including breast adenocarcinoma, colon carcinoma, lung carcinoma, and KHT sarcoma. medkoo.commedicinova.com For instance, in rats bearing human lung tumor xenografts, treatment with Denibulin led to a measurable reduction in tumor blood flow, which was directly correlated with the observation of tumor cell necrosis. nih.govdrugbank.com This process of targeted vascular damage and subsequent necrosis can lead to the death of a significant percentage of tumor cells within the treated area. sepax-tech.com.cn The induction of necrosis is often dose-dependent, highlighting the direct relationship between the concentration of the agent and the extent of tumor cell killing. biocat.com

Histological examinations of tumors from these preclinical models have confirmed the presence of widespread necrosis following treatment. oncotarget.com This necrotic core is typically surrounded by a rim of viable tumor cells that may continue to receive nutrients from adjacent, less-affected blood vessels. researchgate.netacs.org

| Preclinical Model | Tumor Type | Observed Effect | Reference |

|---|---|---|---|

| Rodent Models | Breast Adenocarcinoma, Colon Carcinoma, Lung Carcinoma, KHT Sarcoma | Damaged tumor blood vessels leading to secondary tumor cell killing. | medkoo.commedicinova.com |

| Rats with Human Lung Tumor Xenograft | Lung Cancer | Reduced tumor blood flow resulting in tumor cell necrosis. | nih.govdrugbank.com |

| Murine Models | Various Solid Tumors | VDA treatment led to increased tumor necrosis compared to control groups. | oncotarget.com |

Impact on Tumor Blood Flow and Vascular Shutdown Mechanisms

Denibulin's primary mechanism of action is the targeted disruption of the tumor's blood supply. drugbank.com As a vascular-disrupting agent, it selectively acts on the poorly formed and unstable blood vessels characteristic of tumors. medkoo.comresearchgate.netacs.org This selectivity is a key feature, as normal, healthy tissues are generally less affected. whiterose.ac.uk

The process begins with Denibulin's binding to tubulin in tumor endothelial cells, which leads to a rapid disruption of their cytoskeleton. nih.govmedkoo.combiocat.com This cytoskeletal collapse causes the endothelial cells to change shape, weakening the walls of the tumor blood vessels. medkoo.com The compromised integrity of the vasculature leads to several critical events: increased vascular leakage, the formation of blood clots (clotting), and ultimately, a complete shutdown of blood flow within the tumor. medkoo.commedicinova.com

This vascular shutdown is a rapid event, with studies showing a significant drop in blood flow occurring within hours of treatment. whiterose.ac.uk The reduction in tumor blood flow has been confirmed in preclinical studies through advanced imaging techniques like dynamic contrast-enhanced magnetic resonance imaging (DCE-MRI). medkoo.com The mechanism involves an acute inflammatory-like reaction within the tumor vasculature, leading to the disappearance of many of the smallest blood vessels. nih.gov This is often accompanied by an increase in vascular permeability, which contributes to a rise in blood viscosity and further impedes flow. nih.gov The culmination of these effects is the occlusion of tumor vessels and a state of severe hypoxia in the tumor's central region, triggering widespread necrosis. researchgate.netacs.org

| Mechanism | Effect on Tumor Vasculature | Consequence | Reference |

|---|---|---|---|

| Reversible inhibition of microtubule assembly | Disruption of the cytoskeleton of tumor vascular endothelial cells. | Weakening of tumor blood vessel walls. | medkoo.combiocat.com |

| Endothelial cell shape change | Increased vascular permeability and leakage. | Increased blood viscosity and reduced blood flow. | medkoo.comnih.gov |

| Vascular damage | Clotting and vessel occlusion. | Rapid vascular shutdown. | medkoo.comresearchgate.net |

| Vascular Shutdown | Temporary reduction in tumor blood flow. | Induction of necrosis and inhibition of tumor cell proliferation. | nih.govmedkoo.comnih.gov |

Comprehensive Preclinical Pharmacological and Biological Investigations of Denibulin Hydrochloride

In Vitro Pharmacological Characterization

Biochemical Assays for Tubulin Polymerization Inhibition

Denibulin is a tubulin-binding agent that selectively and reversibly binds to the colchicine-binding site on tubulin. ncats.ioacs.org This interaction inhibits the assembly of microtubules, which are essential components of the cytoskeleton. ncats.ioacs.orgnih.gov The disruption of microtubule dynamics leads to cell cycle arrest and apoptosis in tumor endothelial cells. ncats.io

Biochemical assays are crucial for quantifying the inhibitory effect of compounds on tubulin polymerization. cytoskeleton.com These cell-free assays typically monitor the increase in optical density as tubulin polymerizes into microtubules. rsc.org The inhibitory concentration 50 (IC50) value, which represents the concentration of a compound required to inhibit tubulin polymerization by 50%, is a key parameter determined from these assays. While specific IC50 values for Denibulin from standardized biochemical assays are not consistently reported in the reviewed literature, its mechanism as a reversible inhibitor of microtubule assembly is well-established. nih.govresearchgate.netmedchemexpress.com The characterization of its binding to the colchicine (B1669291) site distinguishes it from other microtubule-targeting agents that may bind at different sites, such as the taxane (B156437) or vinca (B1221190) alkaloid-binding sites. rsc.org

Cell-Based Assays for Endothelial Cell Morphology and Viability

The inhibitory action of Denibulin on tubulin polymerization directly impacts the cytoskeleton of tumor endothelial cells. ncats.ioresearchgate.net This disruption leads to significant changes in cell morphology and ultimately affects cell viability. Cell-based assays are employed to observe these effects.

Upon treatment with Denibulin, endothelial cells are expected to exhibit a rounded morphology due to the collapse of the microtubule network. This morphological change is a hallmark of agents that disrupt the cytoskeleton. Consequently, the disruption of this critical cellular structure can lead to the initiation of apoptosis, or programmed cell death, thereby reducing the viability of the endothelial cells. This selective disruption of newly-formed tumor blood vessels is a key aspect of Denibulin's proposed mechanism of action. drugbank.com

Analysis of Denibulin (hydrochloride) Metabolite Profiles in Preclinical Biological Systems

Understanding the metabolic fate of a drug candidate is a critical component of preclinical development. nih.gov In vitro metabolism studies, often utilizing liver microsomes from different species (e.g., rat and human), are conducted to identify the metabolic pathways and the resulting metabolites. nih.gov For Denibulin, in vitro studies have identified its metabolic pathways. sepax-tech.com.cn One identified metabolite is MN-022. sepax-tech.com.cn The investigation of metabolite profiles helps in understanding the drug's clearance and potential for active or toxic metabolites. nih.gov Preclinical studies have suggested that Denibulin is rapidly cleared from the body. 1stoncology.com

In Vivo Preclinical Animal Model Studies

Evaluation of Anti-Tumor Activity in Rodent Xenograft Models (e.g., breast, colon, lung carcinoma, KHT sarcoma)

The anti-tumor efficacy of Denibulin has been evaluated in various rodent xenograft models, which involve the transplantation of human tumor cells into immunocompromised mice. These models are instrumental in assessing a compound's in vivo activity.

Denibulin has demonstrated anti-tumor activity in preclinical models of several cancer types:

Breast Carcinoma: Investigated in rodent models. 1stoncology.comannualreports.com

Colon Carcinoma: Studied in rodent xenograft models. 1stoncology.comannualreports.com

Lung Carcinoma: Preclinical studies have been conducted in rodent models of lung carcinoma. drugbank.com1stoncology.comannualreports.com

KHT Sarcoma: The efficacy of Denibulin has been examined in the rodent KHT sarcoma model. 1stoncology.comresearchgate.netmedchemexpress.com

In these models, Denibulin has been shown to damage the poorly formed tumor blood vessels, leading to vascular shutdown within the tumor and subsequent tumor cell necrosis. drugbank.com1stoncology.com

Table 1: Summary of Denibulin Anti-Tumor Activity in Rodent Xenograft Models

| Tumor Type | Animal Model | Observed Effects |

| Breast Carcinoma | Rodent Model | Anti-tumor activity |

| Colon Carcinoma | Rodent Xenograft | Anti-tumor activity |

| Lung Carcinoma | Rodent Xenograft | Reduction in tumor blood flow, tumor cell necrosis |

| KHT Sarcoma | Rodent Model | Reduction in functional vascular density |

Assessment of Tumor Vascular Parameters and Perfusion Dynamics in Preclinical Systems (e.g., Dynamic Contrast-Enhanced MRI in Animal Models)

Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI) is a non-invasive imaging technique used to assess tumor vascular parameters, such as perfusion and permeability. nih.govnih.gov This method involves acquiring images before, during, and after the administration of a contrast agent. nih.gov

In preclinical animal models, DCE-MRI has been utilized to confirm the vascular-disrupting effects of Denibulin. 1stoncology.comstocklight.com These studies have demonstrated a reduction in tumor blood flow following the administration of Denibulin. drugbank.com1stoncology.com The shutdown of tumor blood flow is a direct consequence of the drug's effect on the tumor vasculature. 1stoncology.com The results from these imaging studies provide quantitative evidence of Denibulin's mechanism of action in vivo. ncats.iosepax-tech.com.cn

Preclinical Pharmacokinetic Disposition (Absorption, Distribution, Metabolism, Excretion) in Animal Models

The preclinical evaluation of the pharmacokinetic properties of a drug candidate is a critical step in its development, providing essential information on its absorption, distribution, metabolism, and excretion (ADME). These studies in animal models help in understanding how the organism affects the drug and are crucial for extrapolating potential human pharmacokinetics. For Denibulin (hydrochloride), a novel tubulin binding agent, preclinical investigations have provided some insights into its disposition in vivo.

Absorption

Detailed quantitative data on the oral bioavailability of Denibulin in preclinical animal models is not extensively available in the public domain. However, preclinical studies have suggested that Denibulin acts quickly after administration. sec.gov The primary route of administration in early clinical trials was intravenous, which bypasses absorption barriers. sepax-tech.com.cn

Data on the oral bioavailability and absorption characteristics of Denibulin in various animal species would typically be presented in a table format, as shown below for illustrative purposes.

Table 1: Illustrative Oral Bioavailability of Denibulin in Animal Models| Species | Dose (mg/kg) | Bioavailability (%) |

|---|---|---|

| Rat | ||

| Mouse | ||

| Dog |

Distribution

Information regarding the tissue distribution of Denibulin and its metabolites in animal models is limited. Understanding the extent of distribution to various tissues is important for interpreting efficacy and potential toxicity. Studies have confirmed that Denibulin reaches the tumor site, where it exerts its vascular-disrupting effects. sec.govnih.gov Shutdown of tumor blood flow has been observed in tumor models, indicating successful distribution to the target tissue. sec.gov

A comprehensive preclinical study would quantify the concentration of Denibulin and its major metabolites in various tissues, as illustrated in the hypothetical table below.

Table 2: Illustrative Tissue Distribution of Denibulin in Rats (24h post-dose)| Tissue | Denibulin (ng/g) | MN-022 (ng/g) | MN-021 (ng/g) |

|---|---|---|---|

| Plasma | |||

| Liver | |||

| Kidney | |||

| Lung | |||

| Spleen | |||

| Heart | |||

| Brain | |||

| Tumor |

Metabolism

The metabolism of Denibulin has been characterized to some extent. Preclinical and clinical studies have identified two major metabolites. Denibulin (MN-029) undergoes enzymatic amide bond hydrolysis of the L-alanine moiety to form the active free amine metabolite, MN-022. Subsequently, MN-022 is N-acetylated to form the metabolite MN-021. sepax-tech.com.cn While these are the primary metabolites identified, the complete metabolic pathways have not been fully elucidated. sepax-tech.com.cn

The following table illustrates the key metabolic transformations of Denibulin.

Table 3: Major Metabolites of Denibulin| Parent Compound | Metabolic Reaction | Metabolite |

|---|---|---|

| Denibulin (MN-029) | Amide Bond Hydrolysis | MN-022 |

| MN-022 | N-acetylation | MN-021 |

Excretion

An excretion balance study would provide quantitative data on the elimination of Denibulin and its metabolites, as exemplified in the table below.

Table 4: Illustrative Excretion Profile of Denibulin in Rats (% of Administered Dose)| Excretion Route | Denibulin | MN-022 | MN-021 | Total Radioactivity* |

|---|---|---|---|---|

| Urine (0-48h) | ||||

| Feces (0-48h) | ||||

| Total |

\Based on a study using radiolabeled Denibulin.*

Synthetic Chemistry, Structural Analogs, and Structure Activity Relationship Sar Studies of Denibulin Hydrochloride

Chemical Synthesis Methodologies for Denibulin (hydrochloride)

While specific, detailed industrial synthesis routes for Denibulin (MN-029) are often proprietary, the synthesis of its core benzimidazole (B57391) carbamate (B1207046) structure can be inferred from established chemical methodologies for analogous compounds. google.com Denibulin is the L-alanine prodrug of the active amine compound MN-022. acs.org The synthesis of related alkyl [5-[amino(phenyl)methyl]-1H-benzimidazol-2-yl]carbamates has been described in patent literature, providing a likely blueprint. google.com

A plausible synthetic approach involves a multi-step process:

Formation of the Benzimidazole Core : This typically involves the condensation of a substituted o-phenylenediamine (B120857) with a cyanate (B1221674) or a related carbonyl-containing compound to form the benzimidazole ring system.

Introduction of the Thioether Linkage : A key step is the introduction of the substituted phenylthio group at the 5-position of the benzimidazole ring. This can be achieved through nucleophilic aromatic substitution, for instance, by reacting a 5-halo-benzimidazole intermediate with a substituted thiophenol. A related synthesis described the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde (B137897) to create a thioether linkage. mdpi.com

Functional Group Interconversion : The synthesis would require the presence of appropriate functional groups on the phenylthio moiety to allow for the eventual coupling of the L-alanine group. This might involve the reduction of a nitro group to an amine.

Prodrug Formation : The final step for Denibulin itself is the amidation reaction to couple L-alanine to the amine on the phenyl ring, creating the prodrug. acs.org

Salt Formation : To produce Denibulin (hydrochloride), the free base form is treated with hydrogen chloride, often in a dry solvent like ether, to precipitate the hydrochloride salt, which typically improves solubility and stability. evitachem.com

A patent for related compounds outlines methods such as the reduction of an alkyl [5-[(oxyimino)phenylmethyl]-1H-benzimidazol-2-yl]carbamate using hydrogen with a palladium catalyst or the amination of an alkyl (±)-[5-[chloro(phenyl)methyl]-1H-benzimidazol-2-yl]carbamate to yield the desired amine. google.com These general strategies are applicable to the synthesis of the core structure of Denibulin's active metabolite.

Design, Synthesis, and Characterization of Denibulin (hydrochloride) Derivatives and Analogs

The potent activity of Denibulin has spurred the design and synthesis of numerous derivatives and analogs, primarily centered around the benzimidazole scaffold, which is recognized as a "privileged structure" in medicinal chemistry. rsc.orgsemanticscholar.org Research in this area aims to enhance efficacy, improve pharmacokinetic properties, and explore the chemical space around the core molecule.

The design of analogs often focuses on modifying key structural components of Denibulin:

The Benzimidazole Core : Modifications include substitutions at various positions of the bicyclic ring system.

The Carbamate Group : The methyl carbamate at the 2-position is a feature shared with other well-known tubulin inhibitors like nocodazole (B1683961) and carbendazim. Analogs may explore different ester or amide groups at this position.

The Phenylthio Linker : The nature and position of the linker and the substitution pattern on the phenyl ring are critical for activity.

Examples of related research include the synthesis of:

2-Aryl-benzimidazole derivatives of dehydroabietic acid : These compounds have been synthesized and reported as potent tubulin polymerization inhibitors. rsc.org

1H-benzimidazol-2-yl hydrazones : A series of these compounds were synthesized and showed that substitutions on both the benzimidazole and phenyl rings significantly influence cytotoxic activity. mdpi.com

Indole-based hybrids : Researchers have created novel hybrids, such as indolyl-imidazopyridines and indole-pyrimidine compounds, which act as potent tubulin inhibitors. mdpi.com

Characterization of these new compounds involves a standard suite of analytical techniques, including NMR spectroscopy (¹H and ¹³C), mass spectrometry, and infrared spectroscopy to confirm their structures, as well as single-crystal X-ray diffraction where possible. mdpi.commdpi.com

Structure-Activity Relationship (SAR) Analysis of Denibulin (hydrochloride) and its Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. For Denibulin and its analogs, SAR analyses have provided insights into the features necessary for potent tubulin inhibition and vascular disruption. researchgate.netmdpi.com

Key SAR findings for benzimidazole-based tubulin inhibitors include:

The Benzimidazole N1-H : The hydrogen atom on the N1 nitrogen of the benzimidazole ring is often critical for activity, likely participating in hydrogen bonding interactions within the tubulin binding site. researchgate.net

The 2-Carbamate Group : This group is a key pharmacophore. Theoretical studies on Nocodazole, a close analog, show that the carbamate group can adopt several stable conformations, influencing its binding affinity. nih.govnih.gov The orientation of the carbonyl oxygen and the amide proton are significant for interaction with the protein.

Substitution at the 5-position : The thioether linkage and the substituted phenyl ring at this position are crucial for Denibulin's activity. In related arylthioindoles, this region of the molecule contributes significantly to binding at the colchicine (B1669291) site on β-tubulin. mdpi.com

The L-alanine Prodrug Moiety : Denibulin is a prodrug of MN-022. acs.org This L-alanine addition is designed to improve properties like solubility, with the expectation that it is rapidly metabolized in vivo to release the active amine compound. acs.org

The following table summarizes the key structural features of Denibulin and their importance as determined by SAR studies on related compounds.

| Structural Feature | Position | Importance for Activity | Supporting Evidence from Analogs |

| Benzimidazole Scaffold | Core | Essential pharmacophore for tubulin binding. | Widely used in potent tubulin inhibitors like Nocodazole and Carbendazim. researchgate.net |

| N1-H Group | Benzimidazole | Critical for hydrogen bonding in the binding pocket. | SAR studies on related benzimidazole-urea compounds highlight its importance. researchgate.net |

| Methyl Carbamate | C2 | Key binding moiety, interacts with the tubulin protein. | Shared feature with Nocodazole; its conformation is vital for activity. nih.gov |

| Phenylthio Linker | C5 | Positions the substituted phenyl ring correctly in the binding site. | Arylthioindoles show potent tubulin inhibition based on this feature. mdpi.com |

| L-Alanylamino Group | Phenyl Ring | Acts as a prodrug to improve pharmacokinetic properties. | Denibulin is rapidly metabolized to its active amine form (MN-022). acs.org |

Comparative Mechanistic and Structural Analysis with Other Tubulin-Targeting Agents and Vascular Disrupting Agents

Denibulin belongs to the benzimidazole family of compounds, which includes the well-characterized tubulin inhibitors Nocodazole and Carbendazim. nih.govresearchgate.net

Structural Resemblance : Denibulin shares the core methyl benzimidazol-2-yl-carbamate structure with both Nocodazole and Carbendazim. acs.orgresearchgate.net The primary structural difference lies in the substituent at the 5-position of the benzimidazole ring. Denibulin has a 4-(L-alanylamino)phenylthio group, whereas Nocodazole has a 2-thienylcarbonyl group, and Carbendazim is unsubstituted at this position. acs.orgnih.gov A 2016 study noted that the structure of Denibulin's active metabolite (MN-022) "very much resembles that of nocodazole". acs.org

Functional Similarities : All three compounds function as antimitotic agents by interfering with microtubule dynamics. nih.govresearchgate.net Denibulin and Nocodazole are known to inhibit tubulin polymerization by binding to the colchicine binding site on β-tubulin. acs.orgresearchgate.net This inhibition disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.gov Carbendazim also inhibits microtubule function, though some studies suggest it may not directly compete with colchicine, indicating a potentially different or overlapping binding mode within the tubulin protein. researchgate.net

Denibulin is classified as a Vascular Disrupting Agent (VDA), a functional class it shares with the natural product Combretastatin A-4 (CA-4). nih.govacs.org

Mechanism of Action : Both Denibulin and CA-4 exert their primary anti-tumor effects by targeting the established vasculature of solid tumors. nih.govresearchgate.net They act as tubulin polymerization inhibitors, binding to the colchicine site, which leads to the destabilization of microtubules within endothelial cells. nih.govnih.govnih.gov This cytoskeletal disruption causes endothelial cells to change shape, increasing vascular permeability and ultimately leading to a rapid shutdown of blood flow within the tumor, causing extensive central necrosis. nih.govresearchgate.net

Structural Differences : Despite their similar functional outcomes, Denibulin and CA-4 are structurally distinct. Denibulin is a heterocyclic benzimidazole derivative, while CA-4 is a stilbenoid, characterized by two aromatic rings connected by an ethene bridge. acs.orgwikipedia.org The cis-conformation of the double bond in CA-4 is crucial for its high affinity for the colchicine binding site. nih.gov

Rationale for Synthetic Analogs : Natural products like CA-4 often have limitations that hinder their clinical development, such as poor water solubility and the chemical instability of the active cis-stilbene (B147466) isomer, which can convert to the less active trans-isomer. acs.orgnih.gov The development of synthetic VDAs like Denibulin represents an effort to overcome these drawbacks. By utilizing a stable heterocyclic scaffold like benzimidazole and incorporating a prodrug strategy, Denibulin is designed to offer improved pharmaceutical properties while retaining the potent vascular-disrupting mechanism of action pioneered by natural products like CA-4. acs.org

Advanced Research Methodologies and Future Directions in Denibulin Hydrochloride Research

Computational and In Silico Approaches in Denibulin (hydrochloride) Research

Computational and in silico methods are integral to modern drug discovery, providing insights into drug-target interactions and guiding the design of more potent and selective therapeutic agents. While the application of these techniques is widespread for tubulin inhibitors, specific published studies detailing these methods for Denibulin are not extensively available. However, based on the research trajectory of analogous compounds, the role of these computational approaches can be outlined.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the binding of a ligand, such as Denibulin, to its protein target, in this case, β-tubulin at the colchicine (B1669291) binding site.

Molecular Docking: This technique would be employed to predict the preferred orientation of Denibulin when bound to the colchicine site on tubulin. The process involves generating a three-dimensional model of Denibulin and fitting it into the known crystal structure of the tubulin-colchicine binding pocket. The output provides a binding score, which estimates the binding affinity, and visualizes the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. For Denibulin, docking studies would confirm its fit within the colchicine site and identify key amino acid residues involved in its binding, similar to analyses performed for other benzimidazole-based tubulin inhibitors. nih.gov

Molecular Dynamics (MD) Simulations: Following molecular docking, MD simulations can be used to study the stability and conformational changes of the Denibulin-tubulin complex over time. These simulations provide a more dynamic picture of the interaction, revealing how the ligand and protein adjust to each other's presence. MD simulations can help to refine the binding mode predicted by docking and calculate the binding free energy, offering a more accurate assessment of the ligand's affinity. While specific MD studies on Denibulin are not prominent in the literature, this methodology is crucial for understanding the nuanced interactions of colchicine-site inhibitors. researchgate.netunina.it

Table 1: Key Computational Methods in Tubulin Inhibitor Research

| Methodology | Application | Expected Outcome for Denibulin Research |

| Molecular Docking | Predicts the binding pose and affinity of a ligand to its target protein. | Confirmation of Denibulin's binding to the colchicine site and identification of key interacting amino acid residues. |

| Molecular Dynamics | Simulates the movement of atoms in a protein-ligand complex over time. | Assessment of the stability of the Denibulin-tubulin complex and refinement of the binding mode. |

Application of Computational Chemistry in Derivative Design and Optimization

Computational chemistry plays a pivotal role in the design and optimization of drug derivatives to improve their efficacy, selectivity, and pharmacokinetic properties. For a compound like Denibulin, these methods would be instrumental in developing next-generation analogs.

Structure-Activity Relationship (SAR) studies, guided by computational models, would be central to this effort. By systematically modifying the chemical structure of Denibulin and evaluating the biological activity of the resulting derivatives, researchers can identify which parts of the molecule are essential for its tubulin-binding activity. Computational chemistry can accelerate this process by predicting the effect of chemical modifications on binding affinity and other properties, thereby prioritizing the synthesis of the most promising compounds. This approach has been successfully used for other colchicine-site inhibitors to enhance their anti-tumor activity.

Preclinical Synergistic Effects with Established Anti-Cancer Modalities

A key strategy in cancer therapy is the use of combination treatments to enhance efficacy and overcome resistance. Preclinical studies have explored the potential of Denibulin to work synergistically with established anti-cancer modalities like radiation and chemotherapy. Research indicates that Denibulin has been successfully incorporated into treatment regimens with conventional cisplatin (B142131) or radiation therapy. nih.gov

In preclinical models, the combination of Denibulin with either radiation or cisplatin has been shown to significantly enhance tumor-killing potency. researchgate.net This synergistic effect is likely due to the complementary mechanisms of action. Denibulin, as a VDA, disrupts blood flow to the tumor, creating a hypoxic core. acs.org While this can induce necrosis, a rim of viable tumor cells often remains at the periphery. acs.org

Combination with Radiation: The timing of administration is critical when combining VDAs with radiotherapy. Preclinical data suggest that for optimal effect, radiation should be administered before the VDA. acs.orgwhiterose.ac.uk This scheduling ensures that the radiation can target the well-oxygenated parts of the tumor before Denibulin induces hypoxia by disrupting the vasculature. whiterose.ac.uk

Table 2: Preclinical Combination Therapy Findings for Denibulin

| Combination Modality | Rationale for Synergy | Key Preclinical Finding |

| Radiation Therapy | Radiation targets oxygenated tumor cells, while Denibulin induces hypoxia and necrosis in the tumor core. | Enhanced tumor-killing potency observed in co-treatment schedules. researchgate.net Optimal sequencing involves radiation prior to VDA administration. acs.orgwhiterose.ac.uk |

| Cisplatin Chemotherapy | Cisplatin targets proliferating tumor cells, while Denibulin disrupts the tumor's blood supply, potentially trapping the chemotherapeutic agent within the tumor. | Successful incorporation into treatment regimens with enhanced tumor-killing effects. nih.gov |

Academic Perspectives on Denibulin (hydrochloride) Research within the Broader Context of Drug Discovery and Development

From an academic perspective, Denibulin is situated within the promising class of vascular disrupting agents, specifically those that act as tubulin-depolymerizing agents by binding to the colchicine site. acs.org The development of such agents represents a significant advancement in cancer therapy, moving beyond direct cytotoxicity to targeting the tumor microenvironment.

The key advantages of colchicine-binding site inhibitors like Denibulin include their potential to overcome multidrug resistance, as they are often not substrates for efflux pumps like P-glycoprotein. researchgate.net Furthermore, their unique mechanism of causing rapid vascular shutdown and central tumor necrosis offers a therapeutic strategy that is distinct from and potentially complementary to anti-angiogenic agents, which primarily inhibit the formation of new blood vessels. patsnap.com

However, the development of VDAs, including Denibulin, has faced challenges. A common observation in preclinical and clinical studies is the survival of a peripheral rim of tumor tissue, which can lead to tumor recurrence. acs.org This has underscored the necessity of combination therapies, as discussed in the previous section. Moreover, as with many cancer therapeutics, off-target toxicities can be a concern, and for VDAs, cardiovascular side effects have been noted. dur.ac.uk

Future research directions in the field of VDAs are likely to focus on:

Improving Tumor Specificity: Developing next-generation VDAs with enhanced targeting to the tumor vasculature to minimize systemic toxicity.

Optimizing Combination Therapies: Further investigation into the optimal sequencing and dosing of VDAs with chemotherapy, radiotherapy, and immunotherapy to maximize synergistic effects.

Overcoming Resistance: Understanding the mechanisms that contribute to the survival of the peripheral tumor rim and developing strategies to target these resistant cells.

Q & A

Q. What are the key structural and physicochemical properties of Denibulin Hydrochloride critical for preclinical studies?

Denibulin Hydrochloride (C₁₈H₁₉N₅O₃S·HCl, CAS 779356-64-8) is a small-molecule carbamate derivative with a benzimidazole core. Its molecular weight (421.90 g/mol) and solubility profile (polar aprotic solvents) are essential for formulation design. Researchers must validate purity via HPLC and confirm structural integrity using NMR and mass spectrometry. Stability studies under varying pH and temperature conditions are recommended to assess degradation pathways .

Q. How is Denibulin Hydrochloride synthesized, and what impurities are commonly observed during production?

Synthesis involves coupling 5-[[4-[[(2S)-2-aminopropanoyl]amino]phenyl]sulfanyl]-1H-benzimidazol-2-yl carbamate with methyl ester, followed by hydrochloride salt formation. Key impurities include unreacted intermediates and oxidation byproducts. Analytical methods like LC-MS should be employed to monitor impurities, referencing pharmacopeial standards for validation (e.g., EP/ICH guidelines) .

Q. What are the primary therapeutic targets and mechanisms of action of Denibulin Hydrochloride in oncology research?

Denibulin inhibits tubulin polymerization, disrupting mitotic spindle formation in solid tumors. Preclinical models show activity against angiogenesis and metastasis via VEGF pathway modulation. Target validation requires in vitro assays (e.g., tubulin-binding assays) and xenograft models to correlate pharmacokinetic (PK) parameters with efficacy .

Advanced Research Questions

Q. How can factorial design optimize Denibulin Hydrochloride formulations for enhanced bioavailability?

A factorial design approach evaluates variables like excipient ratios (e.g., viscosity-reducing agents), pH, and particle size. For example, a 2³ factorial design (factors: polymer concentration, surfactant type, and solvent ratio) can identify optimal conditions for nanoparticle encapsulation. Response variables include dissolution rate and Cmax in plasma .

Q. How should researchers address contradictions in preclinical efficacy data between in vitro and in vivo models?

Discrepancies may arise from metabolic differences or tumor microenvironment factors. Mitigation strategies:

Q. What methodologies are recommended for assessing Denibulin Hydrochloride’s stability under long-term storage conditions?

Accelerated stability studies (40°C/75% RH for 6 months) should monitor degradation via HPLC-UV. Incompatible materials (strong acids/oxidizers) must be excluded. For lyophilized formulations, residual moisture analysis (<1%) and DSC (glass transition temperature) ensure stability .

Q. How can researchers differentiate off-target effects from on-target toxicity in Denibulin Hydrochloride studies?

Q. What statistical approaches are suitable for analyzing dose-dependent efficacy in heterogeneous tumor models?

Mixed-effects models account for intra-tumor variability. For example, nonlinear regression (e.g., Emax model) quantifies EC₅₀, while Kaplan-Meier analysis with log-rank tests evaluates survival benefits in stratified cohorts. Bootstrap resampling validates robustness in small sample sizes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.